4-(Pyrimidin-2-yloxy)benzonitrile

Vue d'ensemble

Description

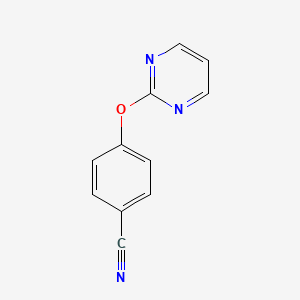

4-(Pyrimidin-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H7N3O It is characterized by the presence of a pyrimidine ring attached to a benzonitrile moiety through an oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Pyrimidin-2-yloxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

4-(Pyrimidin-2-yloxy)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mécanisme D'action

The mechanism of action of 4-(Pyrimidin-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-(Pyridin-2-yloxy)benzonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.

4-(Pyrimidin-4-yloxy)benzonitrile: Similar structure but with the oxygen atom attached to the fourth position of the pyrimidine ring.

Uniqueness: 4-(Pyrimidin-2-yloxy)benzonitrile is unique due to the specific positioning of the oxygen atom on the pyrimidine ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Activité Biologique

4-(Pyrimidin-2-yloxy)benzonitrile is a compound with considerable potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. Its structural features allow it to interact with multiple biological targets, suggesting diverse pharmacological activities.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₇N₃O and consists of a pyrimidine ring substituted at the 2-position with a phenoxy group and a cyano group at the para position of the benzene ring. This structural complexity is crucial for its biological activity, as it influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, studies have shown that certain nitrile derivatives demonstrate broad-spectrum activity against bacterial pathogens, including enteric pathogens. These compounds can induce cell envelope stress in bacteria, leading to cell death through mechanisms such as ATP dissipation and alteration of the proton motive force (PMF) .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A series of derivatives based on pyrimidine structures have been synthesized and evaluated for their activity against various cancer cell lines. For example, a related compound demonstrated significant inhibitory effects on A549, Hela, and MCF-7 cell lines, indicating that structural modifications can enhance anticancer efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights unique features that may influence biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Pyridin-2-yloxy)benzonitrile | Pyridine ring instead of pyrimidine | Potentially different biological activity |

| 2-(Pyrimidin-4-yloxy)benzonitrile | Different substitution pattern | May exhibit distinct reactivity profiles |

| 4-(Thiazol-2-yloxy)benzonitrile | Thiazole ring | Different electronic properties affecting reactivity |

| 4-(Quinolin-2-yloxy)benzonitrile | Quinoline structure | Potentially enhanced biological activity |

The unique combination of functional groups in this compound may confer properties not found in other similar compounds, making it a promising candidate for drug development.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on IITR00210, a small molecule related to benzonitrile derivatives, demonstrated significant antibacterial activity against multidrug-resistant Gram-negative bacteria. The mechanism involved inducing stress on the bacterial cell envelope, leading to effective bacterial cell death .

- Anticancer Potential : In another investigation, several novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were synthesized and tested against cancer cell lines. The most effective compound showed IC50 values significantly lower than established treatments, suggesting strong potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

4-pyrimidin-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOHLRSDLHLMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358510 | |

| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

353259-03-7 | |

| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.